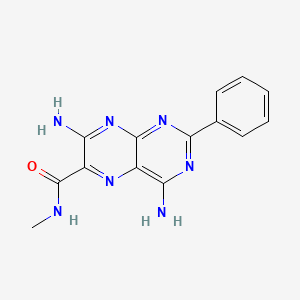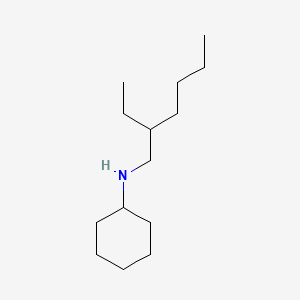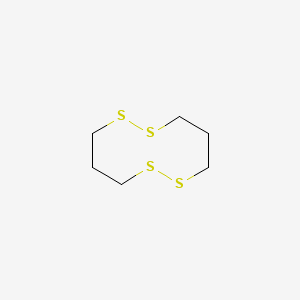
2-Butyl-1-hexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-hexene is an organic compound with the molecular formula C10H20. It is a branched alkene, characterized by a double bond between the second and third carbon atoms in the chain. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyl-1-hexene can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process often involves the use of catalysts such as Ziegler-Natta catalysts or Phillips catalysts . The reaction conditions typically include high pressures and temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specialized catalysts that promote the selective formation of 1-hexene, which can then be further processed to yield this compound . The process is highly efficient and can produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reaction conditions typically involve mild temperatures and the presence of a solvent such as water or acetone.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. The reaction conditions often involve high pressures and temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid). The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkenes, alkylated alkenes
Aplicaciones Científicas De Investigación
2-Butyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkenes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-hexene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes the addition of oxygen to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, it undergoes the addition of hydrogen to form alkanes. In substitution reactions, it undergoes the replacement of one functional group with another. These reactions are often facilitated by the presence of catalysts, which lower the activation energy and increase the reaction rate .
Comparación Con Compuestos Similares
2-Butyl-1-hexene can be compared with other similar compounds, such as:
1-Hexene: A linear alkene with a double bond between the first and second carbon atoms. It is used in the production of polyethylene and other polymers.
2-Methyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms. It is used in organic synthesis and as a chemical intermediate.
2-Ethyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms.
This compound is unique due to its specific branching and double bond position, which confer distinct chemical properties and reactivity compared to its linear and other branched counterparts.
Propiedades
Número CAS |
6795-79-5 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
5-methylidenenonane |
InChI |
InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h3-9H2,1-2H3 |
Clave InChI |
SEFXBCYTMUNYFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


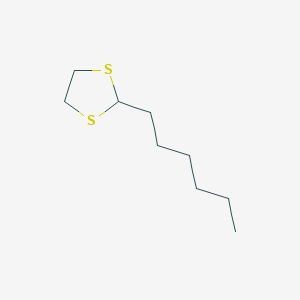
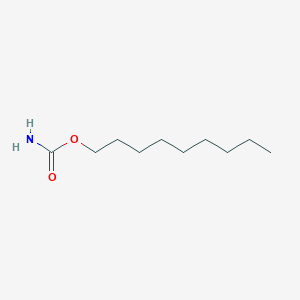

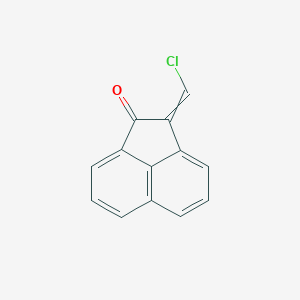
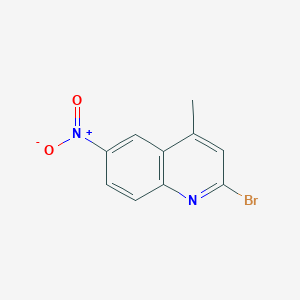
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
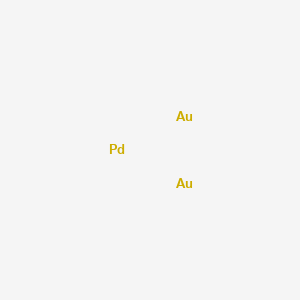
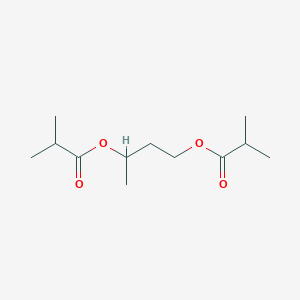
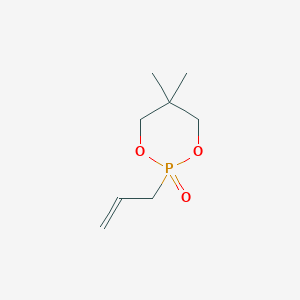
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
